

Summary of Key Pharmacokinetic Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mavacoxib

CAS No.: 170569-88-7

Cat. No.: S534573

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The table below consolidates the core quantitative pharmacokinetic data for **Mavacoxib** in dogs.

Parameter	Value / Finding	Conditions / Notes	Source
Elimination Half-life (t_{1/2})	Median 16.6 days (range 7.9-38.8 days); Much longer in OA dogs	Young healthy Beagles; Extended in osteoarthritic (OA) dogs due to higher body weight	[1] [2]
Absolute Oral Bioavailability (F)	46.1% (fasted); 87.4% (with food)	Administered at 4 mg/kg; highlights critical effect of prandial state	[2]
Plasma Protein Binding	~98%	High binding contributes to large volume of distribution	[2]
Volume of Distribution (V_{ss})	1.6 L/kg (intravenous)	Relatively large, indicating extensive tissue distribution	[2]
Total Body Plasma Clearance (CL)	2.7 mL·h/kg (intravenous)	Very slow clearance, primary driver of long half-life	[2]
Primary Route of Elimination	Biliary secretion; excreted unchanged in faeces	Limited biotransformation and renal excretion	[1]
Dose Proportionality	Exhibited	Across single oral doses of 2-12 mg/kg and multiple doses of 5-25 mg/kg	[2]

Parameter	Value / Finding	Conditions / Notes	Source
Recommended Dosage Regimen	2 mg/kg on Day 1, then again on Day 14, followed by monthly dosing	For canine osteoarthritis; ensures maintenance of therapeutic concentrations	[1] [3]

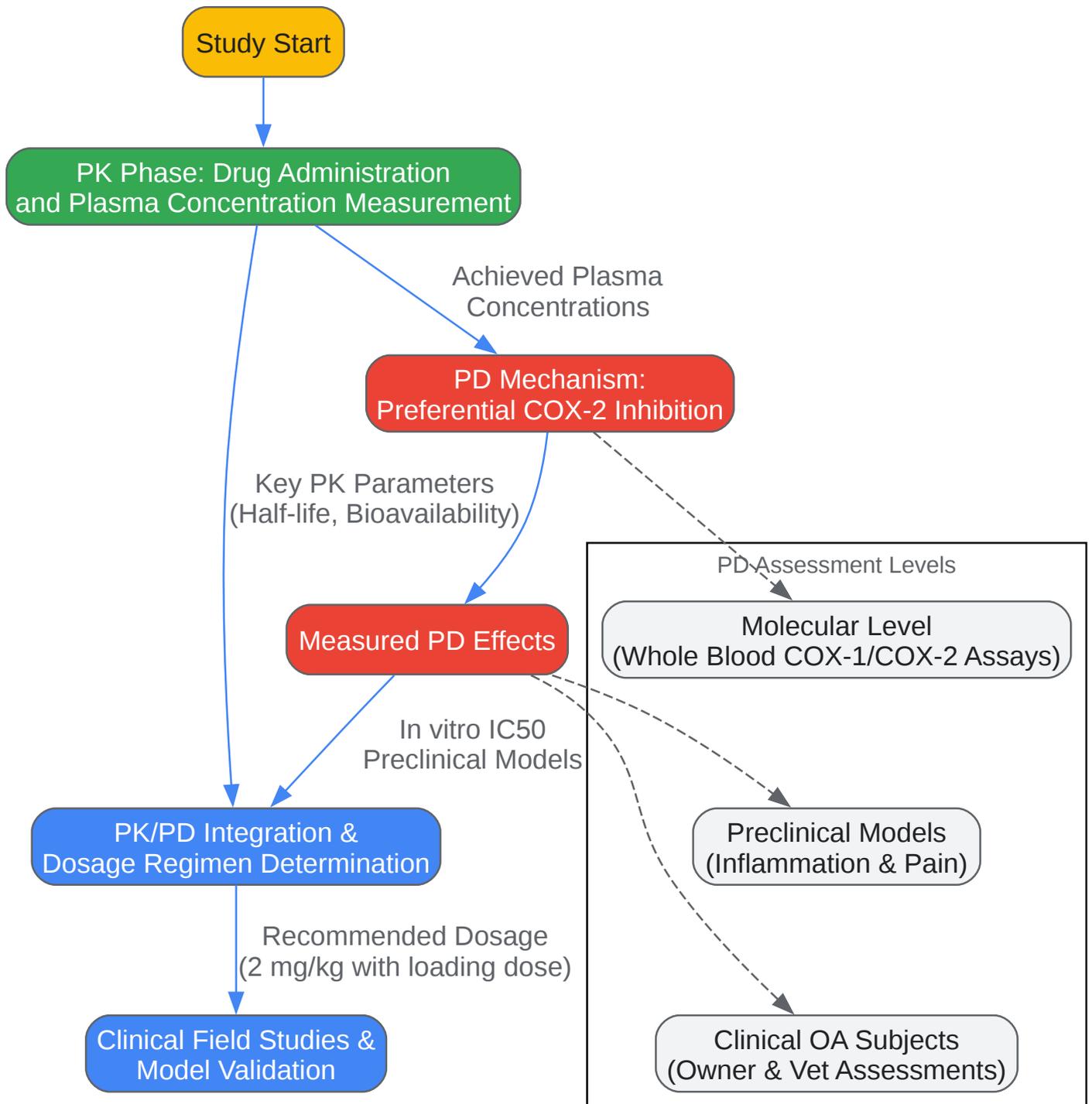
Detailed Experimental Protocols

The key studies establishing these parameters employed the following rigorous methodologies:

- **Study Populations:** PK profiles were evaluated in **young healthy adult laboratory Beagle dogs** and **Beagle-sized Mongrel dogs** for initial characterization [2]. A critical **population pharmacokinetic analysis** was also conducted in **client-owned dogs with naturally occurring osteoarthritis (OA)**, which identified significant quantitative differences in PK, such as a longer half-life, primarily associated with greater body weight in the clinical population [1].
- **Experimental Designs:**
 - **Absolute Bioavailability Study:** **Mavacoxib** was administered intravenously and orally to determine the fraction of the orally administered dose that reaches systemic circulation [2].
 - **Dose Proportionality Study:** Single oral doses ranging from **2 to 12 mg/kg** and multiple doses from **5 to 25 mg/kg** were evaluated to confirm that PK parameters are linear over a range of doses [2].
 - **Food Effect Study:** The commercial tablet formulation was administered to fasted dogs and dogs that were fed to quantify the impact of food on oral absorption [2].
- **Bioanalytical Method:** Plasma concentrations of **Mavacoxib** were quantified using a validated **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** method, which provides high sensitivity and specificity for drug measurement [4].

Pharmacodynamic Pathway & Experimental Workflow

The experimental process for characterizing a drug's properties involves integrating its pharmacokinetic (PK) behavior with its pharmacodynamic (PD) effects. The following diagram illustrates this integrated PK/PD workflow for **Mavacoxib**.



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This integrated PK/PD approach established that **Mavacoxib's** long half-life and high bioavailability with food support an infrequent dosing regimen, which was subsequently validated in clinical field studies [1].

Key Considerations for Researchers

- **Inter-Species and Population Variability:** The PK profile of **Mavacoxib** differs significantly between young healthy lab dogs and the target OA population, and across species [1] [4]. This underscores the necessity of conducting population PK studies in the intended clinical population for accurate dosing.
- **Clinical Significance of Long Half-life:** The prolonged half-life is a defining feature, enabling a unique monthly maintenance dosing schedule that improves owner compliance for chronic conditions like osteoarthritis [1] [5].
- **Potential in Anti-Cancer Research:** Preclinical *in vitro* studies suggest **Mavacoxib** has direct anti-proliferative and pro-apoptotic effects on canine cancer cell lines and cancer stem cells, indicating potential for therapeutic repurposing beyond its original indication [5].

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To cite this document: Smolecule. [Summary of Key Pharmacokinetic Parameters]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b534573#pharmacokinetics-of-mavacoxib-in-dogs>]

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